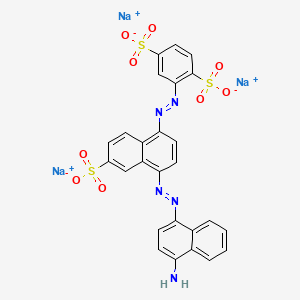
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-1-naphthylamine, followed by coupling with 6-sulphonato-1-naphthylamine. The final step involves the azo coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and other industrial applications due to its stability and vibrant color.
Wirkmechanismus
The mechanism of action of Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves its interaction with various molecular targets. The compound’s azo groups can form stable complexes with metal ions, and its sulfonate groups enhance its solubility in aqueous solutions. These properties enable it to function effectively as a dye and indicator in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
- Disodium 4-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,3-disulphonate
Uniqueness
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its combination of azo and sulfonate groups makes it particularly effective in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
64346-74-3 |
|---|---|
Molekularformel |
C26H16N5Na3O9S3 |
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
trisodium;2-[[4-[(4-aminonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C26H19N5O9S3.3Na/c27-21-8-9-22(18-4-2-1-3-17(18)21)28-30-24-11-10-23(19-7-5-15(13-20(19)24)41(32,33)34)29-31-25-14-16(42(35,36)37)6-12-26(25)43(38,39)40;;;/h1-14H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI-Schlüssel |
BVHZGFMQTFVPDR-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


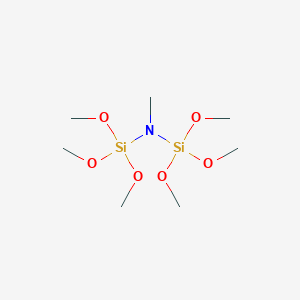
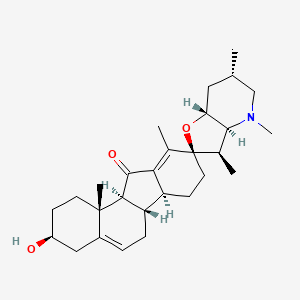
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)


![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)


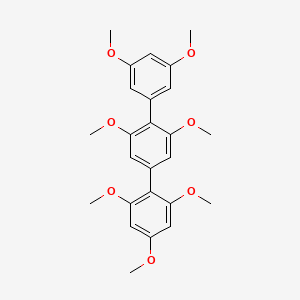



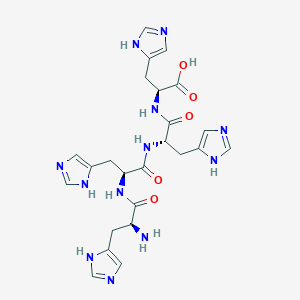
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
